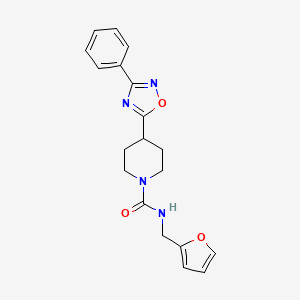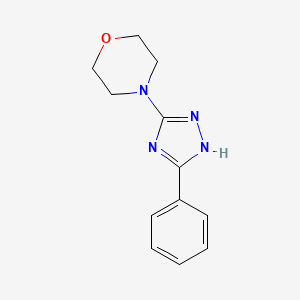
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide modifies proteins by reacting with solvent-accessible amino acid residues, such as histidine, methionine, and tyrosine, under oxidative conditions. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide generates hydroxyl radicals, which react with the amino acid residues and introduce a covalent modification. The modification can be detected by mass spectrometry, which allows the identification of the modified residues and the site-specific mapping of protein-protein interactions.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can induce oxidative modifications in proteins, which can affect their biochemical and physiological functions. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can induce protein unfolding, aggregation, and degradation, which can affect protein stability and activity. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can also induce protein-protein interactions, which can affect signaling pathways and cellular functions. The biochemical and physiological effects of N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide depend on the protein target and the site of modification.
実験室実験の利点と制限
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has several advantages for lab experiments, such as the site-specificity of the modification, the compatibility with native conditions, and the sensitivity of detection. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can also be used for high-throughput analysis, which allows the screening of protein-ligand interactions and protein-protein interactions. However, N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has some limitations, such as the potential for non-specific modifications, the requirement for oxidative conditions, and the potential for protein damage and loss of activity.
将来の方向性
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has opened up new avenues for scientific research, and there are many future directions for its application. One direction is the development of new N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives that can modify different amino acid residues and introduce different types of modifications. Another direction is the integration of N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide with other techniques, such as NMR spectroscopy and X-ray crystallography, to obtain complementary information on protein structure and dynamics. Another direction is the application of N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide in drug discovery, where it can be used to screen for protein-ligand interactions and identify new drug targets. Overall, N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has great potential for advancing our understanding of protein structure and function, and its future applications are promising.
Conclusion
In conclusion, N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a small molecule that has gained significant attention in scientific research due to its unique properties. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can be synthesized using various methods, and its mechanism of action has been studied in detail. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has been extensively used in scientific research, and its applications range from structural biology to drug discovery. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. The future directions for N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide research are promising, and N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has great potential for advancing our understanding of protein structure and function.
合成法
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can be synthesized using various methods, such as the reaction of 2-(2-furylmethyl)-4-bromo-1-piperidinecarboxamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-furylmethyl)piperidine-1-carboxamide in the presence of a coupling agent. The yield of N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has been extensively used in scientific research due to its unique properties. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can modify proteins in a site-specific manner under native conditions, which allows the study of protein structure, dynamics, and interactions. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can also be used to study protein-ligand interactions, protein-protein interactions, and protein folding. N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has been applied in various fields, such as structural biology, proteomics, and drug discovery.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-13-16-7-4-12-25-16)23-10-8-15(9-11-23)18-21-17(22-26-18)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCHLIXESKSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)
![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)
![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
